![molecular formula C19H18N4O4 B12223976 N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide](/img/structure/B12223976.png)
N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide
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Overview
Description
N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a phenyl group, and a tetrahydropyridazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide typically involves multiple steps One common method includes the condensation of 4-methoxybenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with a suitable reagent to form the tetrahydropyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth.
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial and fungal strains. This activity suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize this compound.
In Vivo Studies
In vivo studies using animal models have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies help determine the efficacy and safety profile of this compound in therapeutic applications.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is essential for optimizing the pharmacological properties of compounds. SAR studies on derivatives of this compound have identified key functional groups that enhance biological activity while minimizing toxicity .
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide: shares similarities with other hydrazide derivatives and tetrahydropyridazine compounds.
N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide lies in its potential for diverse applications and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial use.
Biological Activity
N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with carbonyl compounds. The structure features a hydrazone linkage and a tetrahydropyridazine core, which are crucial for its biological activity. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyridazine can inhibit bacterial growth in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.
Research Findings and Case Studies
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity linked to inflammation and cancer progression.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it may protect cells from oxidative damage.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N'-(4-methoxybenzoyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carbohydrazide |
InChI |
InChI=1S/C19H18N4O4/c1-27-15-9-7-13(8-10-15)18(25)20-21-19(26)16-11-12-17(24)23(22-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
ZKNCCFJHKATCPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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